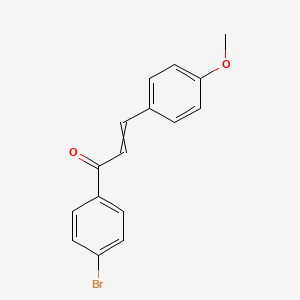

1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Übersicht

Beschreibung

1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one phenyl ring and a methoxy group on the other, making it a substituted chalcone with unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-bromoacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Reaction Conditions:

-

Reagents : 4-Bromoacetophenone (1.99 g, 0.01 mol), 4-methoxybenzaldehyde (1.36 g, 0.01 mol), ethanol (30 mL), 30% aqueous KOH (7 mL) .

-

Procedure : The reactants are stirred in ethanol with KOH at 15–20°C for 4–5 hours, followed by room-temperature stirring. The product is recrystallized from ethanol or acetone-toluene (1:1 v/v) .

Mechanistic Insight :

The reaction proceeds via deprotonation of the acetophenone to form an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone.

Cyclization to 2-Aminopyrimidines

The chalcone undergoes cyclization with guanidine hydrochloride to form 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (4i) .

Reaction Conditions:

-

Reagents : Chalcone (5 mmol, 1.59 g), guanidine hydrochloride (7.5 mmol), NaOH (22.5 mmol).

-

Procedures :

| Method | Time | Yield (%) |

|---|---|---|

| Conventional | 12–14 h | 80 |

| Microwave (B) | 7–9 min | 80 |

| Solvent-Free | 15–18 min | 77 |

Characterization of Pyrimidine (4i):

-

NMR Data :

Mechanistic Pathway :

The reaction involves Michael addition of guanidine to the α,β-unsaturated ketone, followed by cyclization and elimination of water to form the pyrimidine ring .

Structural Influence on Reactivity

The chalcone’s planar conformation (dihedral angle between phenyl rings: 24.6°) enhances conjugation, stabilizing the α,β-unsaturated system and facilitating nucleophilic attacks . The electron-withdrawing bromine and electron-donating methoxy groups further modulate reactivity, directing regioselectivity in cyclization .

Comparative Analysis of Synthetic Methods

Microwave-assisted methods (Proc. B and C) achieve comparable yields (77–80%) to conventional heating but reduce reaction times from hours to minutes, demonstrating efficiency gains . Solvent-free conditions marginally lower yields due to incomplete mixing but offer environmental benefits .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound exhibits a non-planar conformation with dihedral angles between the two phenyl rings that influence its intermolecular interactions. The crystal structure reveals that molecules are linked through hydrogen bonds and π–π stacking interactions, which are crucial for understanding its physical properties and potential applications in materials science and pharmaceuticals .

Antimicrobial Activity

Research has demonstrated that chalcone derivatives, including this compound, exhibit significant antimicrobial properties. A study indicated that this compound showed effective inhibition against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Antioxidant Properties

The antioxidant activity of chalcones is well-documented, with studies suggesting that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage .

Anti-inflammatory Effects

Chalcones have been recognized for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-bromoacetophenone and 4-methoxybenzaldehyde in the presence of a base such as KOH. The resulting product can be purified through recrystallization methods .

Table 1: Comparison of Chalcone Derivatives

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| 4-Bromo-4'-methoxychalcone | High | Moderate | Moderate |

| 1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | Low | High | Low |

Case Studies and Research Findings

Several studies have focused on the biological activities of chalcones similar to this compound:

- A study published in Phytochemistry highlighted the synthesis and biological evaluation of various chalcone derivatives, including the compound , noting their potential as antimicrobial agents against resistant strains .

- Another research article detailed the antioxidant effects of chalcone derivatives, emphasizing their role in cellular protection against oxidative stress and their implications for chronic disease management .

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromophenyl)-3-phenylprop-2-en-1-one: Lacks the methoxy group, resulting in different chemical and biological properties.

1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the bromine atom, affecting its reactivity and applications.

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Substitution of bromine with chlorine alters its chemical behavior and biological activity.

Uniqueness: 1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both bromine and methoxy substituents, which confer distinct electronic and steric effects. These effects influence its reactivity, making it a versatile compound for various synthetic and research applications.

Biologische Aktivität

1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula of this compound is CHBrO. The compound features a bromobenzene and a methoxybenzene moiety linked by a prop-2-en-1-one structure, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, a study focusing on various pyrazoline derivatives indicated that the presence of a methoxy group significantly enhanced antibacterial activity against Staphylococcus aureus and Enterococcus faecalis when combined with bromine substitutions on the aromatic rings .

Table 1: Antimicrobial Activity of Chalcone Derivatives

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| This compound | 0.025 | S. aureus, E. coli |

| Another Chalcone Derivative | 0.0039 | E. coli |

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in breast cancer cells (MDA-MB-231). These compounds showed significant morphological changes and increased caspase-3 activity at concentrations as low as 1 μM .

Case Study: Apoptosis Induction in Cancer Cells

In a study evaluating the effects of chalcone derivatives on cancer cells, it was found that:

- Compounds with bromine substitutions exhibited enhanced apoptosis-inducing capabilities.

- Caspase-3 activity was elevated by 1.33 to 1.57 times at concentrations of 10 μM .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- TRPV-1 Receptor Antagonism : The compound may act as an antagonist to the TRPV-1 receptor, which is involved in pain perception and inflammation. This interaction is characterized by specific binding conformations that enhance antagonistic potency .

- AChE Inhibition : Molecular docking studies suggest that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTECEXAWFUIWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292533 | |

| Record name | 1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51863-81-1 | |

| Record name | 1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BROMO-4-METHOXYCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.